molecular formula C11H9Cl2NO2S B2860832 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344265-96-9

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2860832
CAS No.: 344265-96-9
M. Wt: 290.16
InChI Key: VKKVSRZFYJFWLU-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholinediones. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features a dichlorophenyl group and a methyl group attached to the thiomorpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,5-dichlorophenyl isocyanate with 2-methyl-3,5-thiomorpholinedione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and yield of the compound, ensuring it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological studies, the compound can be used to investigate the effects of thiomorpholinediones on various biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione
  • 4-(2,6-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione
  • 4-(2,5-Dichlorophenyl)-2-ethyl-3,5-thiomorpholinedione

Uniqueness

4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is unique due to the specific positioning of the dichlorophenyl group and the methyl group on the thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of the dichlorophenyl group enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(10(15)5-17-6)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVSRZFYJFWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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